2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to form stable complexes with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-1H-imidazole-4-carboxaldehyde with hydrazine hydrate, followed by cyclization with sodium azide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of both imidazole and triazole rings allows for versatile binding interactions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-4-amine: Lacks the triazole ring, resulting in different biological properties.
2H-1,2,3-triazol-4-amine: Lacks the imidazole ring, affecting its binding affinity and specificity.
1-methyl-1H-imidazole-4-carboxaldehyde: A precursor in the synthesis of 2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine.
Uniqueness
The combination of imidazole and triazole rings in this compound provides a unique scaffold that enhances its binding interactions and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
2294575-85-0 |
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Molecular Formula |
C6H8N6 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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